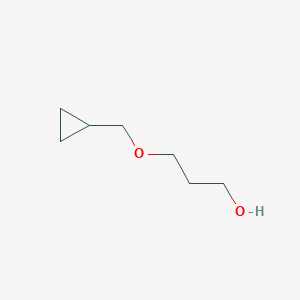

3-(Cyclopropylmethoxy)propan-1-ol

Description

Contextualization of Alkoxypropanol and Cyclopropyl (B3062369) Ether Motifs in Chemical Synthesis

The structural features of 3-(Cyclopropylmethoxy)propan-1-ol, namely the alkoxypropanol and cyclopropyl ether moieties, are noteworthy components in the toolkit of a synthetic chemist.

Alkoxypropanols are a class of organic compounds that contain both an ether and an alcohol functional group, separated by a three-carbon propyl chain. The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the ether oxygen) imparts specific solubility and reactivity characteristics to these molecules. rroij.comworldbank.org Alkoxypropanols can be synthesized through various methods, including the reaction of a lower monohydric alcohol with propylene (B89431) oxide. researchgate.net They find applications as solvents and as building blocks in the synthesis of more complex molecules. researchgate.netacs.org For instance, 3-methoxy-1-propanol (B72126) is utilized as a synthesis building block for preparing pharmaceutically active compounds. acs.orgtandfonline.com The reactivity of the primary alcohol allows for a range of transformations, such as oxidation to aldehydes or carboxylic acids, and esterification. worldbank.org

Cyclopropyl groups are increasingly incorporated into drug candidates to enhance a variety of properties. researchgate.netcymitquimica.com The unique geometry and electronic nature of the cyclopropane (B1198618) ring—with its high s-character in the C-H bonds and π-character in the C-C bonds—can confer improved metabolic stability, increased potency, and better membrane permeability. researchgate.netcymitquimica.com The cyclopropyl ring can act as a conformationally restricted analogue of a larger alkyl group or a double bond. researchgate.net When incorporated as a cyclopropyl ether , specifically a cyclopropylmethyl ether, it can serve as a stable protecting group for alcohols in complex syntheses. wipo.int The cyclopropylmethyl group is generally stable to a range of chemical conditions but can be cleaved under specific acidic conditions. wipo.int This motif is of significant interest in medicinal chemistry for its ability to modulate the pharmacological profile of a molecule. researchgate.net

Significance of this compound as a Versatile Synthetic Scaffold and Building Block

A synthetic scaffold is a core molecular structure from which a library of diverse compounds can be generated. mdpi.com this compound, with its distinct functional groups, represents a potentially versatile building block for the synthesis of more complex molecules. uspto.gov

The primary alcohol of this compound is a key handle for synthetic elaboration. It can undergo a wide array of chemical transformations common to primary alcohols, including:

Oxidation to form 3-(cyclopropylmethoxy)propanal (B6252942) or 3-(cyclopropylmethoxy)propanoic acid.

Esterification with carboxylic acids or their derivatives to introduce ester functionalities.

Etherification to generate more complex ether structures.

Conversion to leaving groups (e.g., tosylates, mesylates, or halides) to facilitate nucleophilic substitution reactions.

While specific, large-scale applications of this compound as a building block are not extensively documented in publicly available literature, its structure suggests its utility in creating novel molecules for screening in drug discovery and materials science. It is available from commercial suppliers as a building block for chemical synthesis. uspto.gov

Below is a table of the physicochemical properties of this compound.

| Property | Value |

| CAS Number | 1339412-81-5 |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| Canonical SMILES | C1CC1COCCCCO |

| InChI Key | VYTKJTHQKACWRK-UHFFFAOYSA-N |

| Exact Mass | 130.09938 g/mol |

Data sourced from available chemical supplier information. nih.gov

Overview of Research Trajectories for Small Molecule Scaffolds in Academic Organic Chemistry

The development and use of small molecule scaffolds is a cornerstone of modern medicinal chemistry and chemical biology. mdpi.comresearchgate.net Research in this area is dynamic, with several key trends shaping the field.

One major trajectory is the design and synthesis of novel, three-dimensional scaffolds. Historically, many compound libraries were dominated by flat, aromatic structures. The focus has shifted towards creating molecules with greater spatial complexity to better mimic natural products and to explore new regions of chemical space. This can lead to improved selectivity and potency for biological targets. researchgate.net

Another significant area of research is the development of "privileged scaffolds," which are molecular frameworks that are able to bind to multiple biological targets. Identifying and elaborating on these scaffolds can be an efficient strategy for the discovery of new drugs for various diseases.

Furthermore, the concept of "scaffold-based design" is a standard approach in small-molecule drug discovery. mdpi.com This involves identifying a core structure (the scaffold) from an initial hit compound and then systematically modifying the functional groups attached to it to optimize its biological activity and pharmacokinetic properties. mdpi.com This approach is often aided by computational modeling and in silico screening. researchgate.net

In the field of materials science, particularly in tissue engineering, synthetic polymer scaffolds are being developed to provide a temporary structure for cells to grow and form new tissue. uspto.gov These scaffolds must be biocompatible and often biodegradable, with tunable mechanical properties. uspto.gov While this compound is a small molecule and not a polymer, the principles of scaffold design in terms of creating a core structure with points for diversification are conceptually similar.

The synthesis of libraries of compounds based on a central scaffold is also a major focus, often employing combinatorial chemistry and high-throughput screening to rapidly assess the biological activity of the synthesized molecules. Chemoenzymatic strategies, which combine biological and chemical transformations, are also being used to create diverse and complex chiral scaffolds.

Structure

3D Structure

Propriétés

IUPAC Name |

3-(cyclopropylmethoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-4-1-5-9-6-7-2-3-7/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTKJTHQKACWRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Cyclopropylmethoxy Propan 1 Ol

Retrosynthetic Strategies for the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.innumberanalytics.com For 3-(cyclopropylmethoxy)propan-1-ol, the most logical disconnection is at the ether oxygen, as the carbon-oxygen bond is readily formed using established reactions. youtube.com

This primary disconnection, labeled as a C-O bond disconnection, suggests an etherification reaction as the final key step in the synthesis. This leads to two potential precursor pathways based on the Williamson ether synthesis, a robust and widely used method for preparing ethers. masterorganicchemistry.comorganicchemistrytutor.com

Pathway A: This pathway involves the disconnection of the bond between the oxygen and the propanol (B110389) backbone. The precursors, or "synthons," are a cyclopropylmethoxy cation and a 3-hydroxypropan-1-olate anion. The corresponding synthetic equivalents would be a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) and 1,3-propanediol (B51772).

Pathway B: This involves disconnecting the bond between the oxygen and the cyclopropylmethyl group. This route would use a (cyclopropyl)methanol-derived alkoxide and a 3-halo-1-propanol (e.g., 3-bromo-1-propanol).

Pathway A is generally preferred due to the nature of the Williamson ether synthesis, which functions best as an SN2 reaction. masterorganicchemistry.com This reaction class favors unhindered primary alkyl halides, such as cyclopropylmethyl bromide, to minimize competing elimination reactions. Pathway B would require a 3-halo-1-propanol, which is also a primary halide, but the selective alkylation of 1,3-propanediol (as in Pathway A) can often be controlled more effectively, especially when using the diol as the solvent to favor mono-alkylation. google.com

Therefore, the most logical retrosynthetic strategy points to the alkylation of 1,3-propanediol with a cyclopropylmethyl electrophile.

De Novo Synthesis Approaches to the Propanol Backbone

The three-carbon propanol backbone of the target molecule is derived from 1,3-propanediol (1,3-PDO). The production of this key starting material has evolved significantly, with both traditional petrochemical routes and modern bio-renewable pathways being industrially relevant. qub.ac.uk

Historically, 1,3-PDO was produced from petroleum-derived feedstocks. frontiersin.org Two major chemical processes were developed: researchgate.netchemicalbook.com

The Degussa-DuPont Process: This route involves the hydration of acrolein to form 3-hydroxypropionaldehyde, which is subsequently hydrogenated to yield 1,3-propanediol. researchgate.netchemicalbook.com

The Shell Process: This method utilizes the hydroformylation of ethylene (B1197577) oxide, followed by hydrogenation of the intermediate aldehyde to produce 1,3-propanediol. chemicalbook.comnih.gov

More recently, the production of 1,3-propanediol has shifted towards sustainable, bio-based methods. The fermentation of renewable feedstocks like glucose or glycerol (B35011) using genetically engineered microorganisms (such as E. coli or yeast) has become a commercially viable and environmentally preferred route. frontiersin.orgnih.govrsc.org This bio-based 1,3-PDO is chemically identical to its petrochemical counterpart but has a significantly lower environmental footprint. qub.ac.uk

| 1,3-Propanediol Production Route | Feedstock | Key Intermediates | Reference(s) |

| Degussa-DuPont Process | Acrolein (from Propylene) | 3-Hydroxypropionaldehyde | researchgate.netchemicalbook.com |

| Shell Process | Ethylene Oxide | 3-Hydroxypropionaldehyde | chemicalbook.comnih.gov |

| Fermentation | Glucose / Glycerol | Dihydroxyacetone phosphate | frontiersin.orgnih.gov |

Ring-Opening Reactions for Cyclopropylmethoxy Moiety Formation

The formation of the cyclopropylmethoxy group via a ring-opening reaction is not a standard or logical approach for synthesizing the target compound. Ring-opening reactions of cyclopropanes typically involve the cleavage of a carbon-carbon bond within the strained three-membered ring, often promoted by electrophiles or radical initiators. This process fundamentally alters the cyclopropane (B1198618) structure, leading to a linear propane (B168953) derivative, which is contrary to the goal of retaining the cyclopropyl (B3062369) ring in this compound.

Alkylation and Etherification Strategies for the Cyclopropylmethoxy Group

The core of the synthesis for this compound is the formation of the ether bond. The Williamson ether synthesis is the most common and adaptable method for this transformation. organicchemistrytutor.comfrancis-press.com The reaction involves the nucleophilic substitution of a halide by an alkoxide.

The most effective strategy involves reacting 1,3-propanediol with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide or chloride) in the presence of a strong base. vaia.com

The reaction proceeds as follows:

Deprotonation: A strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), deprotonates one of the hydroxyl groups of 1,3-propanediol to form a sodium alkoxide intermediate. Using 1,3-propanediol in excess can help favor the formation of the mono-alkoxide.

Nucleophilic Attack: The resulting alkoxide acts as a nucleophile and attacks the electrophilic carbon of the cyclopropylmethyl halide in an SN2 reaction, displacing the halide and forming the ether linkage.

The choice of solvent is crucial; polar aprotic solvents like DMF or DMSO can accelerate the reaction, or an excess of 1,3-propanediol itself can be used as the solvent. google.comfrancis-press.com

Chemo- and Regioselective Synthesis of this compound

A primary challenge in the synthesis of this compound is achieving high chemo- and regioselectivity. Since 1,3-propanediol has two identical primary hydroxyl groups, the reaction can potentially yield three products: the desired mono-ether, the di-ether byproduct (1,3-bis(cyclopropylmethoxy)propane), and unreacted diol.

To favor the desired mono-alkylation product, several strategies can be employed, drawing parallels from similar industrial syntheses like that of 3-methoxy-1-propanol (B72126). google.comgoogle.com

Molar Ratio Control: The most straightforward method is to use a significant excess of 1,3-propanediol relative to the cyclopropylmethyl halide. According to Le Châtelier's principle, this shifts the equilibrium towards the mono-etherified product and minimizes the statistical likelihood of a second alkylation event.

Controlled Addition: Slowly adding the alkylating agent to the mixture of the diol and base can help maintain a low concentration of the electrophile, further reducing the rate of the second etherification reaction.

Phase-Transfer Catalysis: Using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, can facilitate the reaction between an aqueous base (like NaOH) and the organic reactants. utahtech.edu This can improve reaction rates under milder conditions and enhance selectivity by controlling the availability of the alkoxide at the reaction interface.

A patent for the synthesis of 3-methoxy-1-propanol demonstrates that using an excess of 1,3-propanediol with a base like potassium hydroxide can achieve high selectivity (up to 96%) and good yields (up to 85%) of the mono-ether product. google.com A similar approach is expected to be effective for this compound.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. alfa-chemistry.com Several aspects of the synthesis of this compound can be optimized to align with these principles.

Renewable Feedstocks: The use of bio-based 1,3-propanediol, derived from the fermentation of glycerol or glucose, is a significant step towards a sustainable synthesis. qub.ac.ukfrontiersin.org Glycerol is a major byproduct of biodiesel production, making its conversion into valuable chemicals like 1,3-PDO a prime example of waste valorization. semanticscholar.org

Atom Economy: The Williamson ether synthesis itself has a moderate atom economy due to the formation of a salt byproduct (e.g., NaBr). Alternative "catalytic Williamson ether synthesis" (CWES) processes are being developed that use alcohols as alkylating agents at high temperatures, producing only water as a byproduct, although these are not yet standard for this type of synthesis. acs.org

Safer Solvents and Reagents: Using 1,3-propanediol as both the reactant and solvent can eliminate the need for other organic solvents like DMF or DMSO, which are under regulatory scrutiny. francis-press.com Furthermore, replacing highly reactive and toxic alkylating agents with less hazardous alternatives, such as alkyl tosylates or using catalytic methods, improves the safety profile of the process. numberanalytics.com

Energy Efficiency: Employing microwave-assisted reactions or efficient catalytic systems can reduce reaction times and energy consumption compared to traditional thermal heating. numberanalytics.com

| Green Chemistry Principle | Application in Synthesis of this compound | Reference(s) | | :--- | :--- | :--- | :--- | | Use of Renewable Feedstocks | Utilizing 1,3-propanediol from glycerol or glucose fermentation. | qub.ac.ukfrontiersin.org | | Safer Solvents | Using an excess of 1,3-propanediol as the solvent. | google.com | | Waste Prevention | Optimizing selectivity to minimize byproduct formation. | google.comgoogle.com | | Catalysis | Employing phase-transfer catalysts to improve efficiency. | utahtech.edunumberanalytics.com |

Catalytic Methods for Efficient Synthesis of this compound

Catalysis is key to developing efficient, selective, and sustainable synthetic routes. For the preparation of this compound, catalytic methods can be applied to both the formation of the precursor and the etherification step itself.

Catalysis in Precursor Synthesis: The production of 1,3-propanediol from either petrochemical or bio-based routes relies heavily on catalysis. The hydrogenation of 3-hydroxypropionaldehyde is typically performed using nickel- or ruthenium-based heterogeneous catalysts. researchgate.net The fermentative production from glycerol is an example of whole-cell biocatalysis. nih.gov

Phase-Transfer Catalysis (PTC): As mentioned, PTC is a powerful tool for Williamson ether synthesis. A catalyst like tetrabutylammonium bromide facilitates the transfer of the hydroxide or alkoxide ion from an aqueous or solid phase into the organic phase containing the alkyl halide. This avoids the need for anhydrous conditions and expensive, moisture-sensitive bases like sodium hydride, allowing the use of inexpensive bases like NaOH. utahtech.edu

Homogeneous and Heterogeneous Catalysis for Etherification: While not yet standard for this specific molecule, research into the direct, acid-catalyzed dehydration of a mixture of (cyclopropyl)methanol and 1,3-propanediol could provide a greener alternative to the Williamson synthesis by avoiding salt byproducts. However, controlling the selectivity to avoid self-condensation of the alcohols and the formation of di-ethers remains a significant challenge. mdpi.com Similarly, heterogeneous catalysts could enable easier product separation and catalyst recycling. alfa-chemistry.com

Reactivity and Mechanistic Investigations of 3 Cyclopropylmethoxy Propan 1 Ol Transformations

Chemical Transformations of the Primary Alcohol Functionality

The primary alcohol group is a versatile functional handle for a variety of synthetic modifications, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Pathways and Derivative Formation

The primary alcohol of 3-(cyclopropylmethoxy)propan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid. libretexts.org The choice of product depends on the specific oxidizing agent and the reaction conditions employed. chemguide.co.uk

Partial Oxidation to Aldehyde: To achieve partial oxidation to 3-(cyclopropylmethoxy)propanal (B6252942), milder oxidizing agents are necessary. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, preventing over-oxidation to the carboxylic acid. libretexts.org The reaction is typically performed in an anhydrous solvent, and distilling the aldehyde as it forms can also favor its formation. chemguide.co.uk

Full Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from potassium dichromate and sulfuric acid), will oxidize the primary alcohol to the corresponding carboxylic acid, 3-(cyclopropylmethoxy)propanoic acid. ncert.nic.in These reactions are often carried out under more vigorous conditions, such as heating under reflux, to ensure complete conversion. chemguide.co.uk A metal-free option involves using reagents like 1-hydroxy-1,2-benziodoxol-3(1H)-one (IBX) derivatives. acs.org

Table 1: Oxidation Reactions of this compound

| Product | Reagent(s) | Typical Conditions |

|---|---|---|

| 3-(Cyclopropylmethoxy)propanal | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature |

| 3-(Cyclopropylmethoxy)propanal | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature |

| 3-(Cyclopropylmethoxy)propanoic Acid | K₂Cr₂O₇, H₂SO₄ | Heat under Reflux |

| 3-(Cyclopropylmethoxy)propanoic Acid | KMnO₄, NaOH then H₃O⁺ | Heat, then Acidification |

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group readily undergoes reactions to form esters and ethers.

Esterification: The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄), produces the corresponding ester. libretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and removal of water can drive it to completion. youtube.com Alternatively, for a more irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. youtube.combyjus.com

Etherification: To form a new ether at the propanol (B110389) terminus, the Williamson ether synthesis is a common method. wikipedia.orgbyjus.com This involves first deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to yield the corresponding ether. masterorganicchemistry.comlibretexts.org

Nucleophilic Substitution Reactions at the Propanol Terminus

Direct nucleophilic substitution of the hydroxyl group is difficult because hydroxide (B78521) (OH⁻) is a poor leaving group. chemistrysteps.com Therefore, the hydroxyl group must first be converted into a better leaving group. A common strategy is to transform the alcohol into a tosylate or mesylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. libretexts.org These sulfonate esters are excellent leaving groups and readily undergo Sₙ2 reactions with a wide range of nucleophiles (e.g., halides, cyanide, azide), allowing for the introduction of various functionalities at the propanol terminus. chemistrysteps.comnih.gov This two-step process occurs with retention of configuration during tosylate formation, followed by inversion of configuration during the Sₙ2 attack. libretexts.org

Reactivity Studies of the Cyclopropyl (B3062369) Ether Moiety

The cyclopropyl group is a three-membered ring with significant ring strain, making it susceptible to ring-opening reactions under specific conditions. nih.gov The ether linkage itself can also be a site of reactivity.

Ring-Opening Reactions of the Cyclopropyl Group

The high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) provides a thermodynamic driving force for ring-opening reactions. nih.gov These reactions can be initiated through various mechanisms.

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the ether oxygen can be protonated. This activation can facilitate the opening of the adjacent cyclopropyl ring to relieve strain, often leading to a rearranged, more stable carbocation intermediate which is then trapped by a nucleophile. tandfonline.com The regioselectivity of the ring-opening is influenced by the substitution pattern of the cyclopropane.

Radical-Mediated Ring-Opening: The cyclopropyl ring can also be opened via radical pathways. nih.govbeilstein-journals.org This can be initiated by the addition of a radical species to the cyclopropane ring, leading to a cyclopropyl-substituted carbon radical that rapidly rearranges to a more stable, open-chain radical. beilstein-journals.orgresearchgate.net This process is particularly relevant in photoredox catalysis and can be used to form complex acyclic structures. nih.govresearchgate.net

Stability and Cleavage of the Ether Linkage

Ethers are generally stable under many conditions, including basic media. wikipedia.org However, the ether bond in this compound can be cleaved under strongly acidic conditions.

Acidic Cleavage: The cleavage of ethers with strong acids like HI or HBr is a standard reaction. masterorganicchemistry.comyoutube.com The mechanism involves the initial protonation of the ether oxygen to form a good leaving group. masterorganicchemistry.com This is followed by nucleophilic attack by the conjugate base of the acid (e.g., I⁻ or Br⁻). The cleavage will result in an alcohol and an alkyl halide. Due to the exceptional stability of the cyclopropylmethyl carbocation, which is stabilized by conjugation with the bent sigma bonds of the cyclopropane ring, the cleavage may proceed through an Sₙ1-like pathway at the cyclopropylmethyl carbon. echemi.comquora.comquora.com This stability can make the cyclopropylmethyl ether more labile under acidic conditions compared to other primary alkyl ethers. tandfonline.com

Lewis Acid-Mediated Cleavage: Strong Lewis acids, such as boron tribromide (BBr₃) or aluminum trichloride (B1173362) (AlCl₃), are also highly effective for cleaving ethers. masterorganicchemistry.comnih.gov The Lewis acid coordinates to the ether oxygen, activating it for nucleophilic attack and cleavage. nih.govmdpi.com

Table 2: Cleavage Reactions of the Ether Moiety

| Reaction Type | Reagent(s) | General Products |

|---|---|---|

| Acidic Cleavage | Excess HI or HBr | 1,3-Propanediol (B51772) and Cyclopropylmethyl Halide (or rearranged products) |

| Lewis Acid Cleavage | BBr₃, then H₂O | 1,3-Propanediol and Cyclopropylmethanol (B32771) (after workup) |

Functional Group Interconversions for Scaffold Diversification

The presence of both a primary alcohol and an ether linkage in this compound allows for a range of functional group interconversions, paving the way for the synthesis of a variety of derivatives. These transformations can be broadly categorized by the reactive site.

Reactions at the Hydroxyl Group:

The primary alcohol moiety is a key site for functionalization. Standard oxidation protocols can be employed to convert the alcohol into either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions. For instance, oxidation with a mild reagent like pyridinium chlorochromate (PCC) would be expected to yield 3-(cyclopropylmethoxy)propanal. physicsandmathstutor.com Conversely, stronger oxidizing agents such as potassium permanganate (KMnO4) or chromic acid would lead to the formation of 3-(cyclopropylmethoxy)propanoic acid. savemyexams.comnih.gov

The hydroxyl group can also be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including azides, halides, and cyanides, thereby expanding the molecular diversity of the scaffold.

Reactions Involving the Ether Linkage:

The ether bond in this compound can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HBr or HI. wikipedia.orgmasterorganicchemistry.comunizin.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com The regioselectivity of the cleavage is dependent on the substitution pattern of the ether. For this compound, the cleavage would likely result in 1,3-propanediol and cyclopropylmethyl halide, due to the stability of the cyclopropylmethyl cation which can favor an S_N_1-like pathway for the cleavage of the cyclopropylmethyl-oxygen bond. tandfonline.com

Table 1: Potential Functional Group Interconversions of this compound

| Starting Material | Reagent(s) | Expected Major Product | Transformation Type |

| This compound | Pyridinium chlorochromate (PCC) | 3-(Cyclopropylmethoxy)propanal | Oxidation |

| This compound | Potassium permanganate (KMnO4), heat | 3-(Cyclopropylmethoxy)propanoic acid | Oxidation |

| This compound | p-Toluenesulfonyl chloride, pyridine | 3-(Cyclopropylmethoxy)propyl tosylate | Sulfonylation |

| This compound | Concentrated HBr, heat | 1,3-Propanediol and Cyclopropylmethyl bromide | Ether Cleavage |

Detailed Mechanistic Elucidation of Key Reactions Involving this compound

A deeper understanding of the reaction mechanisms is crucial for controlling the outcome of transformations involving this compound. The unique nature of the cyclopropylmethyl group plays a significant role in the mechanistic pathways of certain reactions.

The oxidation of the primary alcohol is expected to be a thermodynamically favorable process, with the formation of the more oxidized aldehyde or carboxylic acid being exothermic. The kinetics of the oxidation will depend on the chosen oxidant and the reaction conditions. For example, the use of a stronger oxidizing agent will generally lead to a faster reaction rate.

The acid-catalyzed cleavage of the ether is a key reaction with interesting mechanistic implications. The rate of this reaction is highly dependent on the stability of the carbocation intermediate formed upon cleavage. The cyclopropylmethyl cation is known to be unusually stable due to the delocalization of the positive charge into the cyclopropane ring, a phenomenon known as hyperconjugation. tandfonline.com This stabilization would accelerate the rate of an S_N_1-type cleavage of the cyclopropylmethyl-oxygen bond compared to a simple primary alkyl ether.

The thermodynamics of the ether cleavage will be influenced by the bond dissociation energies of the C-O bonds and the stability of the resulting products. The formation of the stable 1,3-propanediol and the corresponding cyclopropylmethyl halide would drive the reaction to completion, especially if the halide is removed or trapped.

Computational chemistry provides a powerful tool for analyzing the transition states of reactions, offering insights into reaction pathways and selectivities.

In the acid-catalyzed cleavage of the ether, the transition state for the S_N_1 pathway would involve a significant degree of charge separation, with the positive charge developing on the cyclopropylmethyl carbon. The geometry of this transition state would reflect the electronic stabilization provided by the cyclopropyl group, with the p-orbital of the carbocation aligning with the plane of the cyclopropane ring to maximize orbital overlap.

For the S_N_2 cleavage pathway, which might compete under certain conditions, the transition state would be a five-coordinate species where the nucleophile (halide ion) attacks the carbon atom while the oxygen atom is still bonded. The steric hindrance around the methylene (B1212753) group of the cyclopropylmethyl moiety would influence the energy of this transition state.

A particularly interesting mechanistic feature of reactions involving the cyclopropylmethyl cation is its propensity to undergo rearrangement to the homoallyl cation. This can lead to the formation of ring-opened products. A transition state analysis would be crucial to predict the likelihood of such rearrangements in the context of specific reactions of this compound. The energy barrier for this rearrangement would be a key factor in determining the product distribution.

Table 2: Predicted Mechanistic Features of Key Transformations

| Transformation | Probable Mechanism | Key Transition State Features | Potential Competing Pathways |

| Oxidation of primary alcohol | Varies with oxidant | Formation of a chromate (B82759) ester intermediate (for CrO3-based oxidants) | Over-oxidation to carboxylic acid |

| Acid-catalyzed ether cleavage | S_N_1-like at cyclopropylmethyl carbon | Development of positive charge on the cyclopropylmethyl carbon, stabilized by hyperconjugation. | S_N_2 at the propyl carbon; Ring-opening of the cyclopropylmethyl cation. |

| Nucleophilic substitution on the corresponding tosylate | S_N_2 | Pentacoordinate carbon center with inversion of stereochemistry. | Elimination (E2) reactions. |

Strategic Applications of 3 Cyclopropylmethoxy Propan 1 Ol As a Synthetic Intermediate

Utilization in the Construction of Complex Organic Architectures

The dual functionality of 3-(cyclopropylmethoxy)propan-1-ol makes it a valuable building block for the synthesis of more complex molecules. The primary alcohol can undergo a wide range of transformations, including oxidation to an aldehyde or carboxylic acid, esterification, and conversion to a leaving group for nucleophilic substitution reactions. The ether linkage, while generally stable, can be cleaved under specific, often harsh, conditions, and the cyclopropyl (B3062369) group can participate in unique ring-opening reactions, further expanding its synthetic utility.

Role in the Synthesis of Scaffolds for Medicinal Chemistry Research

The cyclopropyl group is an increasingly important structural motif in medicinal chemistry, valued for its ability to improve the metabolic stability, potency, and selectivity of drug candidates. acs.org The incorporation of a cyclopropyl ring can lead to more favorable pharmacokinetic profiles by blocking sites of metabolism. The cyclopropylmethyl ether group, in particular, has been identified as a key component in several biologically active compounds.

A notable example of a related structure is found in the synthesis of Betaxolol, a beta-blocker used to treat high blood pressure and glaucoma. lookchem.com An intermediate in its synthesis is 4-[2-(cyclopropylmethoxy)ethyl]phenol, which highlights the significance of the cyclopropylmethoxy moiety in the development of pharmaceuticals. lookchem.com Given this precedent, this compound represents a readily available starting material for the synthesis of novel pharmaceutical scaffolds. The primary alcohol can be functionalized to introduce a variety of pharmacophores, while the cyclopropylmethoxy group can enhance the drug-like properties of the resulting molecules. The commercial availability of this compound facilitates its use in drug discovery programs. shachemlin.comwikipedia.org

Table 1: Examples of Bioactive Scaffolds Containing Cyclopropyl Ethers

| Compound/Scaffold | Therapeutic Area/Application | Reference |

| Betaxolol | Beta-blocker (hypertension, glaucoma) | lookchem.com |

| 1-Methylcyclopropyl aryl ethers | Potential medicinal chemistry applications | nih.gov |

This table is for illustrative purposes and includes related structures to highlight the potential of the target compound.

Precursor in the Development of Novel Materials and Polymers

The bifunctional nature of this compound also makes it an attractive monomer for the synthesis of novel polymers. The primary alcohol can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate, allowing for its incorporation into polymer chains. The resulting polymers would feature the cyclopropylmethoxy group as a pendant side chain, which could impart unique properties to the material.

For instance, the cyclopropyl group can influence the thermal properties, such as the glass transition temperature (Tg), and the mechanical properties of the polymer. google.com The ether linkage can provide a degree of flexibility to the polymer backbone. Furthermore, the potential for ring-opening polymerization of the cyclopropyl group under certain conditions could lead to cross-linking, resulting in the formation of thermoset materials with enhanced durability and chemical resistance. While specific research on polymers derived from this compound is not yet prevalent, the principles of polymer chemistry suggest its potential as a valuable monomer.

Contributions to Agrochemical Synthesis and Analog Development

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often involves the synthesis and screening of large libraries of compounds containing novel structural motifs. The unique combination of a primary alcohol and a cyclopropylmethyl ether in this compound makes it a promising starting material for the creation of such libraries.

Stereoselective Applications in Chiral Synthesis

The carbon atom of the cyclopropyl group attached to the methoxy (B1213986) group in this compound is a chiral center. While the commercially available material is likely a racemic mixture, the potential for stereoselective synthesis exists. The separation of the enantiomers or the development of an asymmetric synthesis of this compound would open up new avenues for its application in chiral synthesis.

Chiral building blocks are of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules, where a specific stereoisomer is often responsible for the desired therapeutic effect. The use of enantiomerically pure this compound could allow for the synthesis of chiral drugs and agrochemicals with improved efficacy and reduced side effects. Stereoselective reactions involving the primary alcohol, guided by the chiral center in the cyclopropylmethoxy group, could be envisioned. While specific examples of stereoselective applications of this compound are not yet documented, the principles of asymmetric synthesis suggest that it could be a valuable tool for the construction of complex chiral molecules. lumenlearning.comyoutube.com

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Cyclopropylmethoxy Propan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(cyclopropylmethoxy)propan-1-ol. Both one-dimensional (¹H and ¹³C) and multidimensional NMR experiments are crucial for assigning the connectivity and stereochemistry of the molecule.

In the ¹H NMR spectrum, the protons of the cyclopropyl (B3062369) group are expected to appear in the upfield region (approximately 0.2-0.8 ppm), characteristic of strained ring systems. nih.gov The methylene (B1212753) protons adjacent to the oxygen atoms (α-protons) will be deshielded and resonate further downfield, typically in the range of 3.3-4.0 ppm. openochem.org The central methylene group of the propanol (B110389) chain would appear at an intermediate chemical shift. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent. openochem.org

The ¹³C NMR spectrum will show distinct signals for each carbon environment. The carbon of the cyclopropyl ring will be found at a characteristically high field. The carbons bonded to the ether and alcohol oxygen atoms will be deshielded and appear at lower fields, generally in the 50-80 ppm range. openochem.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropyl CH | ~0.5 | ~5-15 |

| Cyclopropyl CH₂ | ~0.2 | ~3-10 |

| O-CH₂ (cyclopropyl) | ~3.2 | ~70-75 |

| O-CH₂-CH₂ | ~1.8 | ~30-35 |

| CH₂-OH | ~3.6 | ~60-65 |

| OH | Variable (broad) | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR Experiments for Connectivity and Stereochemical Assignment

To definitively establish the bonding network within this compound, two-dimensional (2D) NMR experiments are essential. Correlation Spectroscopy (COSY) experiments would reveal the coupling between adjacent protons, for instance, showing correlations between the protons of the propanol chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon and its attached protons. researchgate.net

For more complex derivatives, Heteronuclear Multiple Bond Correlation (HMBC) experiments can be employed to identify longer-range couplings (2-3 bonds) between protons and carbons, confirming the connectivity across the ether linkage. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, which is crucial for determining the preferred conformation of the molecule in solution.

Dynamic NMR for Conformational Studies

The flexible nature of the propanol and methoxypropyl chains in this compound suggests the presence of multiple conformers in solution. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational dynamics. researchgate.net By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, the exchange between different conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of exchange increases, leading to coalescence of the signals into a time-averaged spectrum. Analysis of these line shape changes can provide quantitative information about the energy barriers to bond rotation and the relative populations of the different conformers. nih.govcapes.gov.br

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry provides vital information about the molecular weight and elemental composition of a molecule, as well as structural details through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to several decimal places). libretexts.org This precision allows for the determination of the exact molecular formula of this compound, distinguishing it from other isomers with the same nominal mass. acs.org For instance, HRMS can differentiate between C₇H₁₄O₂ (the formula for this compound) and other potential elemental compositions that might have the same integer mass. nih.govmdpi.comnih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing the fragmentation of a selected precursor ion. wikipedia.org In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass spectrometer.

The fragmentation of ethers often involves cleavage of the C-O bond. pearson.com For this compound, characteristic fragmentation pathways would be expected. Cleavage of the bond between the cyclopropylmethyl group and the ether oxygen would lead to the formation of a cyclopropylmethyl cation or a fragment corresponding to the propanol ether. Alpha-cleavage adjacent to the alcohol is also a common fragmentation pathway for primary alcohols, which would result in the loss of a water molecule or an alkyl radical. docbrown.info The analysis of these fragmentation patterns provides a "fingerprint" that can confirm the identity and structure of the molecule. researchgate.netmsu.edunih.gov

Table 2: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Structure | Fragmentation Pathway |

| 130 | [C₇H₁₄O₂]⁺ | Molecular Ion |

| 112 | [C₇H₁₂O]⁺ | Loss of H₂O |

| 101 | [C₅H₉O₂]⁺ | Loss of C₂H₅ |

| 85 | [C₅H₉O]⁺ | Cleavage of propanol side chain |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Cleavage of ether linkage |

| 45 | [CH₅O]⁺ | Fragment from propanol moiety |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also offer insights into its conformational properties. nih.gov

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. docbrown.info The C-O stretching vibrations of the ether and alcohol functionalities would appear in the fingerprint region, typically between 1050 and 1250 cm⁻¹. docbrown.info The C-H stretching vibrations of the alkyl and cyclopropyl groups will be observed around 2850-3000 cm⁻¹. The presence of the cyclopropyl ring may also give rise to characteristic absorptions, including C-H stretching vibrations above 3000 cm⁻¹ and ring deformation modes at lower frequencies. documentsdelivered.com

Raman spectroscopy provides complementary information to IR spectroscopy. The C-C stretching vibrations of the cyclopropyl ring are often strong in the Raman spectrum. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained.

Furthermore, by studying the vibrational spectra at different temperatures, it may be possible to observe changes in the relative intensities of certain bands, which can be attributed to the presence of different conformers. nih.gov This can provide information about the conformational equilibrium of the molecule, corroborating findings from dynamic NMR studies.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | Weak |

| C-H Stretch (cyclopropyl) | ~3050 | ~3050 |

| C-H Stretch (alkyl) | 2850-2960 | 2850-2960 |

| C-O Stretch (ether & alcohol) | 1050-1250 | 1050-1250 |

| Cyclopropyl Ring Deformation | ~1000, ~850 | ~1000, ~850 |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. nih.gov This technique is indispensable for the unambiguous structural confirmation of novel crystalline derivatives of this compound, providing detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The successful application of X-ray crystallography is contingent upon the ability to grow high-quality single crystals, which can be a challenging and rate-limiting step. nih.gov For derivatives of this compound that can be crystallized, the resulting data allows for the creation of a detailed three-dimensional model of the molecule.

Illustrative Crystallographic Data for a Propanol Derivative:

While a specific crystallographic study for a derivative of this compound is not publicly available, the following table represents typical data obtained from a single-crystal X-ray diffraction analysis of a related propanol compound, such as 1-propanol (B7761284) observed within a clathrate hydrate. nih.govresearchgate.net This provides a framework for the type of structural information that can be obtained.

| Parameter | Illustrative Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 12.034 |

| b (Å) | 11.876 |

| c (Å) | 8.562 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1224.5 |

| Z | 8 |

| Calculated Density (g/cm³) | 1.05 |

| C-C-C-O Torsional Angle (°) | ~91.5 |

| O-H···O Hydrogen Bond (Å) | 2.749, 2.788 |

| Data is illustrative and based on a representative propanol derivative. nih.govresearchgate.net |

The data from X-ray crystallography, particularly bond lengths, bond angles, and torsion angles, are crucial for understanding the conformational preferences of the molecule in the solid state. For instance, the torsion angle of the propanol backbone provides insight into its spatial arrangement. nih.gov Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, reveals how the molecules pack in the crystal lattice. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies of 3 Cyclopropylmethoxy Propan 1 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

There are currently no available studies that have performed quantum chemical calculations, such as Density Functional Theory (DFT), to determine the electronic structure and predict the reactivity of 3-(cyclopropylmethoxy)propan-1-ol. Such calculations would typically provide valuable information about the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity descriptors. nih.govmdpi.com This information is crucial for understanding how the molecule might interact with other chemical species and for predicting its stability and potential reaction pathways.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

A conformational analysis of this compound using molecular mechanics or molecular dynamics simulations has not been reported in the scientific literature. These techniques are essential for exploring the different spatial arrangements (conformers) of a molecule and determining their relative energies. rsc.orgmdpi.com For a flexible molecule like this compound, which contains several rotatable bonds, a thorough conformational analysis would be necessary to identify the most stable structures and understand their dynamic behavior.

Prediction and Interpretation of Spectroscopic Parameters

No theoretical predictions or interpretations of the spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound are available. Computational methods can be used to calculate these parameters, which can then be compared with experimental data to confirm the molecule's structure and provide a deeper understanding of its vibrational and electronic properties. nih.gov

Reaction Pathway Modeling and Transition State Characterization

The scientific literature lacks any studies on the reaction pathway modeling and transition state characterization for reactions involving this compound. This type of computational analysis is vital for elucidating reaction mechanisms, calculating activation energies, and identifying the structures of transient intermediates and transition states.

Molecular Docking and Ligand-Receptor Interaction Studies for Derivatives

There is no published research on molecular docking or ligand-receptor interaction studies for derivatives of this compound. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov Such studies would be critical if derivatives of this compound were being investigated for potential biological activity, as they provide insights into how these molecules might interact with biological targets like proteins or enzymes. researchgate.net

Future Research Directions and Emerging Innovations in 3 Cyclopropylmethoxy Propan 1 Ol Chemistry

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of 3-(Cyclopropylmethoxy)propan-1-ol is traditionally achievable via established methods such as the Williamson ether synthesis. This involves the reaction of a deprotonated 1,3-propanediol (B51772) with a cyclopropylmethyl halide. However, future research is anticipated to focus on developing more efficient, selective, and sustainable synthetic routes.

One promising avenue is the direct, selective alkylation of 1,3-propanediol. A patented process for the analogous compound, 3-methoxy-1-propanol (B72126), utilizes the reaction of 1,3-propanediol with methyl chloride in the presence of a base, achieving high selectivity and yield. google.com A similar strategy could be adapted for this compound, using cyclopropylmethyl chloride as the alkylating agent, which would offer a direct and atom-economical pathway from readily available starting materials.

Another area of exploration is the acid-catalyzed dehydrative etherification, reacting 1,3-propanediol with cyclopropylmethanol (B32771). While this method can be effective for certain ether syntheses, it often requires careful control to prevent the formation of symmetric ethers and other byproducts. youtube.com Research into highly selective catalysts for this cross-etherification would be a significant advancement.

| Synthetic Pathway | Potential Reactants | Key Advantages/Challenges |

| Modified Williamson Ether Synthesis | 1,3-propanediol, Cyclopropylmethyl halide, Base | Advantages: Well-established, high potential yield. Challenges: Stoichiometric use of base, potential for side reactions. wikipedia.org |

| Direct Catalytic Alkylation | 1,3-propanediol, Cyclopropylmethyl chloride | Advantages: Potentially high selectivity, direct route from simple precursors. google.comChallenges: Requires catalyst development to ensure mono-etherification. |

| Dehydrative Etherification | 1,3-propanediol, Cyclopropylmethanol | Advantages: Atom economical (water is the only byproduct). Challenges: Low selectivity, risk of forming symmetric ethers, requires harsh conditions. youtube.com |

Development of New Catalytic Systems for Transformations Involving this compound

The development of novel catalytic systems is paramount for unlocking the full synthetic potential of this compound. Future research will likely move beyond traditional acid or base catalysis towards more sophisticated and selective systems.

For the synthesis of the molecule itself, cationic ruthenium–hydride complexes have shown remarkable success in the selective etherification of two different alcohols, tolerating a wide range of functional groups. acs.org Applying such a catalyst to the reaction between 1,3-propanediol and cyclopropylmethanol could provide a highly efficient and selective route that avoids the use of reactive reagents. acs.org

For transformations using this compound, catalysts that can selectively activate either the primary alcohol or the ether functionality are of great interest. For instance, enzyme-inspired catalysts, which create a specific binding pocket to orient reactants, could be developed. illinois.edu A custom-designed catalyst could facilitate reactions at the hydroxyl group while leaving the ether and cyclopropyl (B3062369) moieties untouched, or vice-versa, enabling the creation of complex derivatives.

| Catalyst Type | Potential Application | Mechanism/Advantage |

| Ruthenium-Hydride Complexes | Synthesis via dehydrative coupling | Catalyzes selective formation of unsymmetrical ethers from two different alcohols. acs.org |

| Phase-Transfer Catalysts | Synthesis via Williamson etherification | Increases the solubility and reactivity of the alkoxide nucleophile, improving reaction rates and yields. wikipedia.org |

| Enzyme-Inspired Catalysts | Selective functionalization | Uses a defined 3D structure to align the substrate and reagent for highly specific transformations. illinois.edu |

| Supported Heterogeneous Catalysts | Various transformations | Simplifies product purification, allows for catalyst recycling, and is well-suited for continuous flow processes. |

Integration with Automated Synthesis and Flow Chemistry Techniques

The integration of automated synthesis and flow chemistry represents a significant leap forward from traditional batch processing. These techniques offer enhanced safety, precise control over reaction parameters, and improved scalability. nih.gov

For the synthesis of this compound, a flow chemistry approach could involve pumping streams of the reactants (e.g., the alkoxide of 1,3-propanediol and cyclopropylmethyl halide) to a mixing point and then through a heated or cooled reactor coil. organic-chemistry.org The precise control of stoichiometry, residence time, and temperature allows for rapid optimization and can minimize the formation of byproducts. nih.govorganic-chemistry.org This is particularly advantageous for managing exothermic reactions or handling unstable intermediates. nih.gov

The benefits of transitioning from batch to flow synthesis are substantial, as outlined in the table below.

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Limited by surface area of the flask; potential for hot spots. | Excellent due to high surface-area-to-volume ratio; precise temperature control. nih.gov |

| Mass Transfer | Dependent on stirring efficiency; can be slow. | Rapid mixing, leading to more uniform reaction conditions. mdpi.com |

| Safety | Large volume of reagents poses a risk; thermal runaways are a concern. | Small reactor volume enhances safety; hazardous intermediates are generated and consumed in situ. nih.gov |

| Scalability | Scaling up is complex and can alter reaction outcomes ("scaling up"). | Scalability is achieved by running the system for longer or by parallelization ("numbering up"). nih.gov |

| Reproducibility | Can vary between batches due to human factors. | Highly reproducible and stable due to automation and precise control. |

Computational Design of Novel Derivatives with Predicted Reactivity Profiles

Computational chemistry offers powerful tools for accelerating the discovery of new molecules and reactions. By using computational models, researchers can design novel derivatives of this compound and predict their chemical properties and reactivity without the need for extensive laboratory work.

Methods like Density Functional Theory (DFT) can be employed to model the electronic structure of the molecule and map out reaction pathways. For example, chemists could calculate the activation energies for various reactions at the hydroxyl group or the ether linkage, predicting which transformations are most feasible. This approach can also elucidate potential side reactions and help in the design of catalysts that favor the desired outcome.

Furthermore, virtual libraries of derivatives can be created by systematically modifying the parent structure—for instance, by adding substituents to the cyclopropyl ring or extending the propanol (B110389) chain. Quantitative Structure-Property Relationship (QSPR) models can then be developed to correlate these structural changes with specific properties like boiling point, solubility, or a predicted reactivity metric, guiding synthetic efforts toward molecules with desired characteristics.

Unexplored Applications in Supramolecular Chemistry and Nanotechnology

The unique combination of functional groups in this compound makes it an intriguing candidate for applications in the advanced fields of supramolecular chemistry and nanotechnology.

In supramolecular chemistry, the molecule's hydroxyl group can act as a hydrogen-bond donor and acceptor, while the ether oxygen serves as an additional hydrogen-bond acceptor. This allows it to participate in the formation of non-covalent assemblies like host-guest complexes or self-assembled monolayers. The compact and hydrophobic cyclopropyl group could act as a handle for binding within the cavities of host molecules such as cyclodextrins or calixarenes, potentially modifying their properties or acting as a molecular sensor.

In nanotechnology, functional alcohols are often used as capping agents or solvents in the synthesis of nanoparticles. The hydroxyl group of this compound can act as a reducing agent for metal salts, while the ether and cyclopropyl moieties can stabilize the surface of nascent nanoparticles, controlling their growth and preventing aggregation. The specific steric and electronic properties imparted by the cyclopropylmethoxy group could lead to the formation of nanoparticles with novel sizes, shapes, and surface characteristics, opening doors to new catalytic, electronic, or biomedical applications.

Q & A

Q. What are the established synthetic routes for 3-(Cyclopropylmethoxy)propan-1-ol, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves etherification between a propanol derivative and cyclopropylmethyl bromide under basic conditions. For example, a protocol adapted from related compounds (e.g., methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate) uses potassium carbonate (K₂CO₃) as a base in acetonitrile at 40°C for 18 hours. Key optimization parameters include:

- Temperature control : Elevated temperatures (40–60°C) enhance reaction rates but may increase side reactions.

- Solvent selection : Polar aprotic solvents like acetonitrile improve nucleophilicity.

- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the product (18% yield reported in analogous syntheses) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the ether linkage and cyclopropyl group integration. For example, cyclopropyl protons appear as distinct multiplet signals near δ 0.5–1.5 ppm.

- X-ray crystallography : Resolves spatial configuration, as demonstrated in structurally related compounds (e.g., dihedral angles between aromatic and cyclopropyl moieties ≈60°) .

- FT-IR : Identifies hydroxyl (≈3300 cm⁻¹) and ether (≈1100 cm⁻¹) functional groups.

Advanced Research Questions

Q. How can enantiomeric purity of this compound derivatives be achieved, and what analytical methods validate this?

Methodological Answer:

- Asymmetric synthesis : Chiral catalysts (e.g., Ru-BINAP complexes) enable enantioselective hydrogenation, critical for pharmaceutical intermediates.

- Validation :

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IC).

- Polarimetry : Measures specific rotation to quantify enantiomeric excess (ee).

- X-ray diffraction : Confirms absolute configuration, as in studies on PDE4 inhibitors where enantiopurity directly impacts biological activity .

Q. What strategies mitigate byproduct formation during the etherification of this compound?

Methodological Answer:

- Stoichiometric control : Limit excess cyclopropylmethyl bromide to prevent alkylation of unintended nucleophiles.

- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) enhances interfacial reactivity in biphasic systems.

- In situ monitoring : Thin-layer chromatography (TLC) tracks reaction progress, enabling timely termination to minimize hydrolysis byproducts .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Density Functional Theory (DFT) : Models transition states and electron density maps to predict regioselectivity. For example, calculations on analogous compounds reveal nucleophilic attack preferences at the less sterically hindered carbon of the cyclopropyl group.

- Solvent effect simulations : COSMO-RS predicts solvation energies, guiding solvent selection (e.g., acetonitrile vs. DMF) to stabilize intermediates .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:

- Comparative assays : Replicate studies under standardized conditions (e.g., enzyme inhibition assays at fixed pH and temperature).

- Structural validation : Use X-ray crystallography to confirm compound identity, as impurities or stereochemical variations (e.g., unwanted enantiomers) may explain conflicting bioactivity data .

- Meta-analysis : Cross-reference results with structurally similar compounds (e.g., chlorophenyl or fluorophenyl analogs) to identify trends in substituent effects .

Application-Oriented Questions

Q. What role does this compound play in enzyme inhibition studies?

Methodological Answer:

- Enzyme kinetics : The compound’s hydroxyl and ether groups facilitate hydrogen bonding with active sites. For example, in PDE4 inhibition studies, derivatives of similar structures show IC₅₀ values in the nanomolar range, measured via fluorescence-based assays .

- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding poses, guiding rational design of inhibitors with improved affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.